Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
CAS No.: 681236-05-5
Cat. No.: VC7048051
Molecular Formula: C23H24N2O5S
Molecular Weight: 440.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681236-05-5 |
|---|---|
| Molecular Formula | C23H24N2O5S |
| Molecular Weight | 440.51 |
| IUPAC Name | ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C23H24N2O5S/c1-3-30-23(29)20-16-9-4-13(2)12-17(16)31-22(20)24-21(28)14-5-7-15(8-6-14)25-18(26)10-11-19(25)27/h5-8,13H,3-4,9-12H2,1-2H3,(H,24,28) |
| Standard InChI Key | GJJLUJSYDRKKLP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reflects its intricate architecture. Key structural components include:
-
Benzo[b]thiophene core: A bicyclic system comprising a benzene ring fused to a thiophene moiety, substituted at the 3-position with an ethyl ester group.
-
Tetrahydrocyclohexene ring: A partially saturated six-membered ring attached to the benzo[b]thiophene system, featuring a methyl group at the 6-position.
-
Benzamido-pyrrolidinone substituent: A 4-(2,5-dioxopyrrolidin-1-yl)benzamido group at the 2-position, contributing hydrogen-bonding capabilities.
The SMILES notation, CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O, encodes this topology.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.51 g/mol |
| CAS Registry Number | 681236-05-5 |
| IUPAC Name | Ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| SMILES | CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
| InChI Key | GJJLUJSYDRKKLP-UHFFFAOYSA-N |
The compound’s solubility remains undocumented, though its ester and amide functionalities suggest moderate polarity.
Synthetic Pathways
Multi-Step Organic Synthesis
The synthesis of this compound involves sequential reactions to construct its heterocyclic framework:
-
Benzo[b]thiophene Formation: Cyclocondensation of appropriate precursors (e.g., thiophene derivatives) under catalytic conditions.
-
Benzamido Group Introduction: Amidation at the 2-position using 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride.
-
Esterification: Reaction with ethyl chloroformate to install the ethyl ester group at the 3-position.
A related study on tetrahydrobenzo[b]thiophene derivatives highlights the use of ethyl chloroformate and succinic anhydride in analogous syntheses, suggesting shared reaction conditions (e.g., polar solvents, reflux) .
Characterization Techniques
-
Infrared Spectroscopy (IR): Identifies functional groups via characteristic absorptions (e.g., 1725 cm for ester C=O) .
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry: Molecular ion peak at m/z 440.51 corroborates the molecular weight.
Medicinal Chemistry and Biological Activity
Target Interactions
While specific targets are under investigation, hypothetical mechanisms include:
-
Enzyme Inhibition: The benzamido group could anchor the compound to ATP-binding sites in kinases, while the pyrrolidinone moiety modulates selectivity.
-
Receptor Modulation: Interactions with G-protein-coupled receptors (GPCRs) via the tetrahydrocyclohexene ring’s conformational flexibility.
Mechanistic Hypotheses
Hydrogen-Bonding Networks
The 4-(2,5-dioxopyrrolidin-1-yl)benzamido group likely forms hydrogen bonds with key residues (e.g., backbone amides in catalytic domains). This interaction could stabilize protein-ligand complexes, as seen in analogous thiophene derivatives .
Steric and Electronic Effects
-
Methyl Group (6-position): Enhances lipophilicity, potentially improving membrane permeability.
-
Ethyl Ester: Serves as a prodrug moiety, hydrolyzable in vivo to the active carboxylic acid.
Future Directions
Biological Validation
In vitro assays against cancer cell lines and microbial pathogens are needed to validate the compound’s therapeutic potential. Molecular docking studies could prioritize targets for experimental testing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume